molecular formula C26H24O2 B14418131 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran CAS No. 79889-00-2

2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran

Cat. No.: B14418131
CAS No.: 79889-00-2
M. Wt: 368.5 g/mol
InChI Key: GDCMNTCLHDWTMO-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran is a heterocyclic organic compound belonging to the pyran family. Pyrans are six-membered oxygen-containing rings, and this specific compound is characterized by its ethoxy, methyl, and triphenyl substituents. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds . This reaction is carried out under mild conditions and tolerates a variety of substituents, making it versatile for producing different derivatives of pyrans.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of dihydropyran derivatives.

    Substitution: Common in the presence of nucleophiles or electrophiles, leading to the replacement of substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent being introduced but often involve Lewis acids or bases.

Major Products: The major products formed depend on the type of reaction. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydropyrans .

Scientific Research Applications

2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways depend on the specific application but often involve binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Uniqueness: Its ethoxy and triphenyl groups, in particular, make it a valuable intermediate in organic synthesis and a candidate for various biological studies .

Properties

CAS No.

79889-00-2

Molecular Formula

C26H24O2

Molecular Weight

368.5 g/mol

IUPAC Name

2-ethoxy-3-methyl-2,4,6-triphenylpyran

InChI

InChI=1S/C26H24O2/c1-3-27-26(23-17-11-6-12-18-23)20(2)24(21-13-7-4-8-14-21)19-25(28-26)22-15-9-5-10-16-22/h4-19H,3H2,1-2H3

InChI Key

GDCMNTCLHDWTMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(=C(C=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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